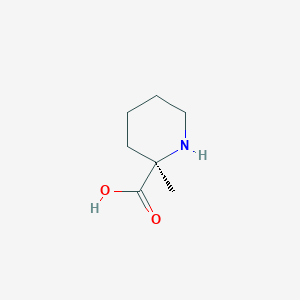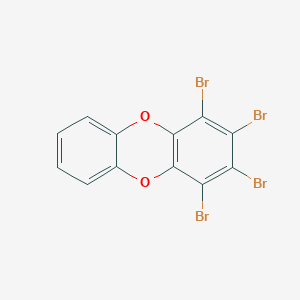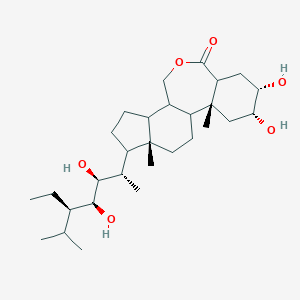![molecular formula C19H26N4O7 B034281 (4S)-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid CAS No. 103719-15-9](/img/structure/B34281.png)
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(phenylalanyl-alanyl-glutamyl-glycine) is a synthetic peptide composed of four amino acids: phenylalanine, alanine, glutamic acid, and glycine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of poly(phenylalanyl-alanyl-glutamyl-glycine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glutamic acid, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for alanine and phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of poly(phenylalanyl-alanyl-glutamyl-glycine) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield .
化学反应分析
Types of Reactions
Poly(phenylalanyl-alanyl-glutamyl-glycine) can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while reduction can produce modified peptides with altered side chains .
科学研究应用
Poly(phenylalanyl-alanyl-glutamyl-glycine) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of biomaterials and nanotechnology.
作用机制
The mechanism of action of poly(phenylalanyl-alanyl-glutamyl-glycine) involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, or immune response modulation .
相似化合物的比较
Poly(phenylalanyl-alanyl-glutamyl-glycine) can be compared with other similar peptides, such as:
- Poly(glutamyl-tyrosyl-alanyl-glycine)
- Poly(glutamyl-alanyl-tyrosyl-glycine)
- Poly(tyrosyl-glutamyl-alanyl-glycine)
These compounds share similar structural features but differ in their amino acid composition, leading to variations in their properties and applications. Poly(phenylalanyl-alanyl-glutamyl-glycine) is unique due to the presence of phenylalanine, which imparts distinct chemical and biological characteristics .
属性
CAS 编号 |
103719-15-9 |
|---|---|
分子式 |
C19H26N4O7 |
分子量 |
422.4 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O7/c1-11(22-18(29)13(20)9-12-5-3-2-4-6-12)17(28)23-14(7-8-15(24)25)19(30)21-10-16(26)27/h2-6,11,13-14H,7-10,20H2,1H3,(H,21,30)(H,22,29)(H,23,28)(H,24,25)(H,26,27)/t11-,13-,14-/m0/s1 |
InChI 键 |
YYNSKODBBFTDJS-UBHSHLNASA-N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
规范 SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Key on ui other cas no. |
103719-15-9 |
序列 |
FAEG |
同义词 |
poly(Phe-A-G-Gly) poly(Phe-Ala-Glu-Gly) poly(phenylalanyl-alanyl-glutamyl-glycine) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)




![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)


